molecular formula C20H31N3O4S B1606049 Methionyl-leucyl-phenylalanine CAS No. 59881-08-2

Methionyl-leucyl-phenylalanine

Cat. No. B1606049
CAS RN: 59881-08-2
M. Wt: 409.5 g/mol
InChI Key: CHDYFPCQVUOJEB-ULQDDVLXSA-N
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Description



  • fMLP is an N-formylated tripeptide composed of the amino acids methionine (Met), leucine (Leu), and phenylalanine (Phe).

  • It is a potent chemotactic peptide that plays a crucial role in immune responses.

  • fMLP acts as a chemoattractant for polymorphonuclear leukocytes (PMNs) and macrophages, directing their migration to sites of infection or inflammation.





  • Synthesis Analysis



    • fMLP is synthesized endogenously during bacterial protein synthesis.

    • The formylation of the N-terminal methionine residue occurs during translation initiation in bacteria.

    • The formyl group is added by the enzyme methionyl-tRNA formyltransferase .





  • Molecular Structure Analysis



    • Chemical Formula : C21H31N3O5S

    • Molar Mass : 437.56 g/mol

    • Empirical Formula : (2S)-2-{(2S)-2-[(2S)-2-formamido-4-(methylsulfanyl)butanamido]-4-methylpentanamido}-3-phenylpropanoic acid





  • Chemical Reactions Analysis



    • fMLP binds to its specific cell surface receptor, N-formyl peptide receptor (FPR) , triggering biochemical events that lead to cellular activation.

    • It acts as an inflammatory agent , activating PMNs without the formation of 5-hydroxyicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4).





  • Physical And Chemical Properties Analysis



    • Stability : Stable over a wide temperature range.

    • Solubility : Soluble in acetic acid (20 mg/mL, clear, colorless).




  • Scientific Research Applications

    Cell-Based Assays for Amino Acid Quantification

    Methionyl-leucyl-phenylalanine (MLP), along with other amino acids like phenylalanine and methionine, has been utilized in the development of a cell-based assay system. This system, designed for the simultaneous quantification of multiple amino acids in biological samples, uses fluorescent Escherichia coli auxotrophs. Each auxotroph grows only in the presence of its corresponding amino acid and produces distinct fluorescence signals. This innovative approach has shown clinical utility in diagnosing metabolic diseases in newborns through quantification of these amino acids in blood spot specimens, demonstrating its potential for broad applications in clinical diagnostics (Kim et al., 2014).

    Probing Arteriovenular Pairing Mechanisms

    Research on arteriovenular pairing in acute inflammation has utilized the leukocyte chemoattractant N-formyl methionyl-leucyl-phenylalanine (FMLP). This peptide is explored to understand its potential role in increasing capillary fluid filtration rate (Jv/S) and to decipher the underlying mechanisms, possibly involving arteriovenular communication (Barnidge & Harris, 2000).

    Thermodynamic Analysis of Tripeptides

    The tripeptides N-formyl-l-methionyl-l-leucyl-l-phenylalaninol and N-formyl-l-methionyl-l-leucyl-l-phenylalanine methyl ester have been studied for their heat capacities and thermodynamic functions over a wide temperature range. These studies provide insights into the stability and phase behavior of these peptides, expanding our understanding of peptide thermodynamics (Markin et al., 2014).

    Enhancing Drug Concentration at Inflammatory Sites

    A novel approach involving liposomes formulated with FMLP-modified cholesterol has been developed to enhance drug delivery to inflammatory sites. This strategy uses the FMLP peptide to target formyl peptide receptors on cells like macrophages, aiming to improve the efficacy of inflammation treatment by focusing drug delivery on specific inflammatory sites, which could have significant implications in anti-inflammatory therapies (Qin et al., 2014).

    Intestinal Permeability and Kinetics

    The impact of intestinal PepT1 on the kinetics and dynamics of FMLP, a bacterially-derived chemotactic peptide, has been studied. This research evaluates the peptide's intestinal permeability and its influence on inflammatory responses, highlighting its role in gastrointestinal physiology and pathophysiology (Wu & Smith, 2013).

    Safety And Hazards



    • fMLP is generally safe, but specific precautions should be taken during handling and storage.

    • No significant hazards associated with its use.




  • Future Directions



    • Investigate further enhancement and optimization of an fMLP-based therapeutic approach.

    • Explore combination therapies with antibiotics or fMLP-coated implants for reducing periprosthetic joint infection.




    properties

    IUPAC Name

    (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H31N3O4S/c1-13(2)11-16(22-18(24)15(21)9-10-28-3)19(25)23-17(20(26)27)12-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12,21H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t15-,16-,17-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CHDYFPCQVUOJEB-ULQDDVLXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H31N3O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70975291
    Record name N-(2-{[2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-hydroxy-4-methylpentylidene)phenylalanine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70975291
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    409.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methionyl-leucyl-phenylalanine

    CAS RN

    59881-08-2
    Record name Methionyl-leucyl-phenylalanine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059881082
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N-(2-{[2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-hydroxy-4-methylpentylidene)phenylalanine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70975291
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    20,000
    Citations
    WA Marasco, SH Phan, H Krutzsch, HJ Showell… - Journal of Biological …, 1984 - Elsevier
    … indicated that peak 3 contained formyl-methionyl-leucyl-phenylalanine. The DCP/GC and MS … coli, of which formyl-methionyl-leucyl-phenylalanine appears to be the major component, …
    Number of citations: 653 www.sciencedirect.com
    T Sato, T Hongu, M Sakamoto… - … and cellular biology, 2013 - Taylor & Francis
    … N-Formyl-methionyl-leucyl-phenylalanine (fMLP) is one of the potent leukocyte chemotactic factors which bind to cell surface receptors coupled to the heterotrimeric G protein G i2 (…
    Number of citations: 81 www.tandfonline.com
    M Torres, FL Hall, K O'neill - Journal of immunology (Baltimore, Md …, 1993 - journals.aai.org
    Stimulation of human polymorphonuclear neutrophils with the chemotactic peptide FMLP induces an increase in the phosphorylation of several proteins on tyrosine residues. …
    Number of citations: 241 journals.aai.org
    PA Anton, SR Targan, F Shanahan - Gastroenterology, 1989 - Elsevier
    Neutrophils have an important role in mediating tissue injury in inflammatory bowel disease. The proinflammatory peptide formyl-methionyl-leucyl-phenylalanine (FMLP), which is …
    Number of citations: 91 www.sciencedirect.com
    KE Magnusson, C Dahlgren, A SjüOlander - Inflammation, 1985 - Springer
    With the aim of elucidating inflammatory reactions in intestinal mucosa evoked by agents of microbial origin, the effect was assessed on intestinal permeability in the rat of two known …
    Number of citations: 30 link.springer.com
    KH Yang, H Fang, JS Ye, JZ Gong… - Die Pharmazie-An …, 2008 - ingentaconnect.com
    … The first compound to be identified was N-formylmethionyl-leucyl-phenylalanine (fMLP) which contains highly potent leukocyte chemoattractant. Natural fMLP was subsequently purified …
    Number of citations: 21 www.ingentaconnect.com
    L Fumagalli, H Zhang, A Baruzzi… - The Journal of …, 2007 - journals.aai.org
    The chemotactic peptide formyl-methionyl-leucyl-phenilalanine (fMLP) triggers intracellular protein tyrosine phosphorylation leading to neutrophil activation. Deficiency of the Src family …
    Number of citations: 118 journals.aai.org
    JL Hamilton, MF Mohamed, BR Witt… - European cells & …, 2021 - ncbi.nlm.nih.gov
    … To test this hypothesis, N-formyl-methionyl-leucyl-phenylalanine (fMLP) (a potent chemoattractant for phagocytic leukocytes including neutrophils) was used in a mouse model of PJI …
    Number of citations: 8 www.ncbi.nlm.nih.gov
    MA Cassatella, F Bazzoni, M Ceska, I Ferro… - … (Baltimore, Md.: 1950 …, 1992 - journals.aai.org
    IL-8 is a novel chemotactic cytokine, produced by a variety of blood and tissue cells, that has marked activating effects on polymorphonuclear leukocytes (PMN). We report that IL-8 is …
    Number of citations: 230 journals.aai.org
    MP Fletcher, JI Gallin - 1983 - ashpublications.org
    … Quantitatively, the fractions containing the specific granules by marker enzyme/protein enrichment contained the most tritiated N-formyl- methionyl-leucyl-phenylalanine (fmet-leu-[3H]…
    Number of citations: 148 ashpublications.org

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